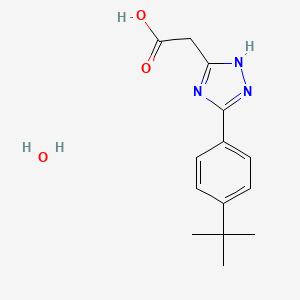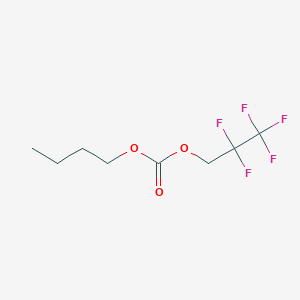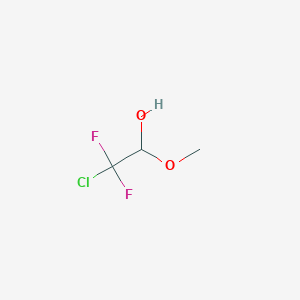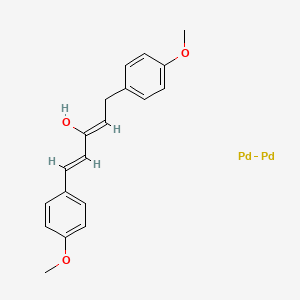
4-(1-(2-Amino-5-chloropyrimidin-4-yl)indolin-6-yl)-2-(5-methylisoxazol-3-yl)but-3-yn-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-(2-Amino-5-chloropyrimidin-4-yl)indolin-6-yl)-2-(5-methylisoxazol-3-yl)but-3-yn-2-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining indole, pyrimidine, and isoxazole moieties, which may contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-Amino-5-chloropyrimidin-4-yl)indolin-6-yl)-2-(5-methylisoxazol-3-yl)but-3-yn-2-ol typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.
Pyrimidine Ring Introduction: The pyrimidine ring can be introduced through a nucleophilic substitution reaction, where a chloropyrimidine derivative reacts with an amine group.
Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Coupling Reactions: The final compound is assembled through a series of coupling reactions, such as Sonogashira coupling, to link the different moieties together.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and isoxazole rings.
Reduction: Reduction reactions may target the pyrimidine ring or the alkyne group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological processes at the molecular level.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s ability to interact with various biological targets could lead to the discovery of novel drugs for treating diseases.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism by which 4-(1-(2-Amino-5-chloropyrimidin-4-yl)indolin-6-yl)-2-(5-methylisoxazol-3-yl)but-3-yn-2-ol exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.
相似化合物的比较
Similar Compounds
4-(1-(2-Amino-5-chloropyrimidin-4-yl)indolin-6-yl)-2-(5-methylisoxazol-3-yl)but-3-yn-2-ol: shares similarities with other indole, pyrimidine, and isoxazole derivatives.
Indole Derivatives: Compounds like indomethacin and serotonin.
Pyrimidine Derivatives: Compounds like cytosine and thymine.
Isoxazole Derivatives: Compounds like isoxazole and oxacillin.
Uniqueness
What sets this compound apart is its combination of these three distinct moieties in a single molecule. This unique structure may confer specific reactivity and biological activity not seen in simpler analogs.
属性
分子式 |
C20H18ClN5O2 |
|---|---|
分子量 |
395.8 g/mol |
IUPAC 名称 |
4-[1-(2-amino-5-chloropyrimidin-4-yl)-2,3-dihydroindol-6-yl]-2-(5-methyl-1,2-oxazol-3-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C20H18ClN5O2/c1-12-9-17(25-28-12)20(2,27)7-5-13-3-4-14-6-8-26(16(14)10-13)18-15(21)11-23-19(22)24-18/h3-4,9-11,27H,6,8H2,1-2H3,(H2,22,23,24) |
InChI 键 |
YZLVZEPJQXFXFT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NO1)C(C)(C#CC2=CC3=C(CCN3C4=NC(=NC=C4Cl)N)C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Phenol, 5-amino-2-[(2-nitrophenyl)azo]-](/img/structure/B12086202.png)
![2-{[1-(4-Iodophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12086209.png)
![2'-Amino-3'-bromo-4'-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12086212.png)


![2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B12086228.png)
